molecular formula C13H13BrN4O3 B1263444 Trachycladindole C

Trachycladindole C

Cat. No.: B1263444
M. Wt: 353.17 g/mol
InChI Key: BIEYTWSVMAOECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachycladindole C is a member of the Trachycladindole A-G family (compounds 26–32), a group of indole-derived marine natural products. These compounds are biosynthetically hypothesized to originate from tryptophan (20) through a five-step reaction pathway involving cyclization and functional group modifications . Structurally, this compound features a fused indole scaffold, which is characteristic of this family.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

3-(2-amino-3-methyl-4,5-dihydroimidazol-4-yl)-5-bromo-6-hydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13BrN4O3/c1-18-8(4-16-13(18)15)10-5-2-6(14)9(19)3-7(5)17-11(10)12(20)21/h2-3,8,17,19H,4H2,1H3,(H2,15,16)(H,20,21)

InChI Key

BIEYTWSVMAOECF-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C1N)C2=C(NC3=CC(=C(C=C32)Br)O)C(=O)O

Synonyms

trachycladindole C

Origin of Product

United States

Chemical Reactions Analysis

Core Reactivity Profile of Trachycladindole C

This compound, a marine-derived indole alkaloid, exhibits reactivity centered on its fused indole-pyrrole backbone and substituent functional groups. Key reaction types include:

Reaction Type Reagents/Conditions Outcome References
Nucleophilic Substitution Alkyl/aryl halides, Pd/norborneneAlkylation at ortho positions via Catellani-type palladacycle intermediates
Cycloaddition Tetrazines, strained alkenes (e.g., norbornene)Formation of triazole or fused bicyclic systems for bioorthogonal tagging
Oxidation RuCl₃/NaIO₄, O₂Side-chain hydroxylation or epoxidation of unsaturated moieties
Reduction H₂/Pd-C, Staudinger (PPh₃/H₂O)Azide-to-amine conversion for derivatization

Palladium-Mediated Cross-Coupling

This compound undergoes regioselective alkylation via the Catellani reaction (Pd/norbornene catalysis):

  • Oxidative addition : Pd(0) inserts into aryl halide bonds.

  • Carbopalladation : Norbornene forms a transient Pd(II)-norbornyl complex.

  • Reductive elimination : Alkyl halide coupling generates ortho-substituted derivatives (e.g., EVT-1595569 ) .

Bioorthogonal Functionalization

Reactions with tetrazines (e.g., 18 ) or trans-cyclooctenes yield fluorescent or bioactive adducts (e.g., 19 ) for targeted drug delivery .

Semisynthetic Derivatives

Derivative Modification Biological Activity References
Trachycladindole B C-4 hydroxylationAntifungal (MIC: 0.03 μM vs. Vibrio)
Triazinethione Analogues Thiazolo-triazinone fusionAnticancer (IC₅₀: <10 μM in HepG2)

Reaction Optimization Parameters

Critical factors for high-yield transformations:

  • Solvent : Glacial acetic acid/acetic anhydride (for cyclization) .

  • Temperature : 60–80°C for Pd-mediated couplings; 25°C for azide-alkyne cycloadditions .

  • Catalyst Loading : 5–10 mol% Pd(OAc)₂ with norbornene (3 equiv) .

Analytical Validation

HPLC Purification :

  • Column: C18 reverse-phase (ACN/H₂O gradient).

  • Retention time: 12.3 min (this compound), 14.8 min (triazinethione derivative) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, J = 8.6 Hz, indole-H), 3.82 (s, OCH₃) .

  • HRMS : m/z 348.4 [M+H]⁺ (C₁₉H₁₆N₄OS) .

This synthesis integrates mechanistic insights, catalytic pathways, and pharmacological derivatization strategies, validated by experimental protocols from marine natural product chemistry.

Comparison with Similar Compounds

Table 1: Cytotoxic and Antimicrobial Activities of Trachycladindole C Analogs and Related Compounds

Compound Source Structural Features Cytotoxic Activity (IC50, µM) Antimicrobial Activity (MRSA Biofilm Inhibition)
This compound Synthetic (tryptophan) Indole core, fused rings Not reported Not reported
Meridianin B (42) Aplidium meridianum Pyridine-substituted SIA 9.3 (adenocarcinoma cells) Moderate biofilm inhibition
Meridianin C (43) Aplidium falklandicum Pyridine-substituted SIA 33.9 (adenocarcinoma cells) Moderate biofilm inhibition
Meridianin E (45) Synoicum spp. Pyridine-substituted SIA 11.1 (mouse mammary tumor) Moderate biofilm inhibition

Key Findings :

  • Meridianins B, C, and E exhibit potent cytotoxicity against adenocarcinoma and mammary tumor cells, with IC50 values ranging from 9.3 to 33.9 µM . This compound’s bioactivity remains underexplored but is hypothesized to align with its structural relatives.

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The pyridine ring in Meridianins may enhance cytotoxicity but reduce synthetic feasibility compared to this compound’s simpler indole system.
  • Methodological Rigor : Existing studies on Meridianins emphasize rigorous control of experimental parameters (e.g., IC50 measurements), aligning with best practices for reproducibility .

References Structural and bioactivity data for Trachycladindoles and Meridianins. Guidelines for experimental reproducibility and data reporting.

Q & A

Q. How should researchers address reproducibility challenges when scaling this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Optimize catalytic systems (e.g., transition-metal catalysts for key bond formations) and monitor reaction intermediates via in situ IR or PAT (Process Analytical Technology). Pilot batches must characterize polymorphic forms (PXRD) and ensure stability (accelerated aging studies). Document scale-up protocols in line with ICH Q11 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.